molecular formula C21H20BrN5 B2484464 3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 866870-74-8

3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2484464
CAS RN: 866870-74-8
M. Wt: 422.33
InChI Key: CUMCPPXWFWXIFH-UHFFFAOYSA-N
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Description

Triazoloquinazoline derivatives, including compounds similar to "3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline," have garnered attention due to their diverse pharmacological activities. They are synthesized via a series of reactions involving cyclization, substitution, and condensation steps. These compounds are studied for their molecular structure, chemical reactions, physical and chemical properties using various analytical methods (Wu et al., 2021).

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions. The structural confirmation is often achieved using spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography methods, ensuring the correct molecular structure (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of triazoloquinazolines is confirmed by X-ray diffraction, consistent with the structure optimized by density functional theory (DFT) calculations. DFT studies, including the B3LYP/6-311G (2d, p) method, help in understanding the geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2021).

Chemical Reactions and Properties

Triazoloquinazoline derivatives exhibit various chemical reactions due to their complex structure, facilitating interactions with proteins and showing inhibitory activity against specific targets, which is often assessed through molecular docking studies (Wu et al., 2021).

Scientific Research Applications

Anticancer Activity

Research on compounds similar to 3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline has shown potential anticancer properties. A study by Ovádeková et al. (2005) demonstrated that quinazoline derivatives can act cytotoxically on tumor cell lines like HeLa, indicating potential as anticancer drugs. Similarly, Kovalenko et al. (2012) synthesized a combinatorial library of novel potential anticancer agents, including triazoloquinazolines, which showed significant activity against various cancer cell lines.

H1-Antihistaminic Activity

Several studies have investigated the H1-antihistaminic activity of triazoloquinazoline derivatives. Alagarsamy et al. (2005) synthesized novel derivatives that showed significant protection against histamine-induced bronchospasm in guinea pigs, with negligible sedation compared to standard antihistamines. This was echoed in studies by Alagarsamy et al. (2009) and Alagarsamy et al. (2008), demonstrating similar antihistaminic properties in related compounds.

Adenosine Receptor Antagonism

Burbiel et al. (2016) identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists, with potential in developing multitarget antagonists, including for cancer therapy.

Antibacterial Properties

Schabelnyk et al. (2020) investigated 2-Cycloalkyl-(hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines for their antibacterial activity. They found promising compounds that inhibited the growth of Staphylococcus aureus and Candida albicans.

Photophysical Properties

Kopotilova et al. (2023) synthesized 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties, exploring their photophysical properties in different solvents and solid states.

Molecular Docking and Structure-Activity Relationships

Wu et al. (2021) synthesized a derivative of triazoloquinazoline and conducted molecular docking, showing favorable interaction with SHP2 protein, suggesting potential for targeted therapy.

properties

IUPAC Name

3-(3-bromophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5/c1-14-6-5-11-26(13-14)20-17-9-2-3-10-18(17)27-21(23-20)19(24-25-27)15-7-4-8-16(22)12-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCPPXWFWXIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine

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